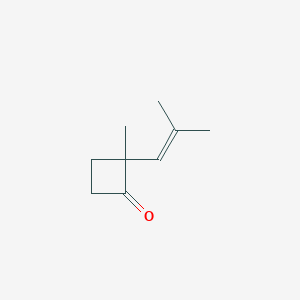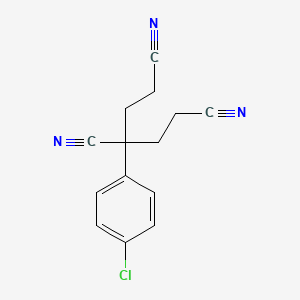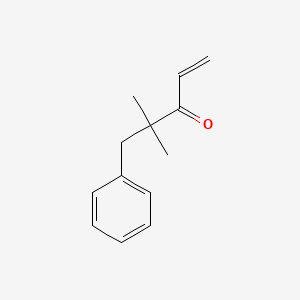
4,4-Dimethyl-5-phenylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-5-phenylpent-1-en-3-one is an organic compound with the molecular formula C13H16O It is known for its unique structure, which includes a phenyl group attached to a pentenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-5-phenylpent-1-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-5-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4,4-Dimethyl-5-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies investigating its potential as a therapeutic agent.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-5-phenylpent-1-en-3-one exerts its effects involves interactions with various molecular targets. Its enone structure allows it to participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-phenylpent-1-en-3-one: A closely related compound with similar reactivity and applications.
4,4-Dimethyl-1-phenylpentane-1,3-dione: Another related compound used in organic synthesis.
Uniqueness
4,4-Dimethyl-5-phenylpent-1-en-3-one is unique due to its specific enone structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in both research and industry.
Propriétés
Numéro CAS |
53477-46-6 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4,4-dimethyl-5-phenylpent-1-en-3-one |
InChI |
InChI=1S/C13H16O/c1-4-12(14)13(2,3)10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
Clé InChI |
IYGSGWXXCQLRBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
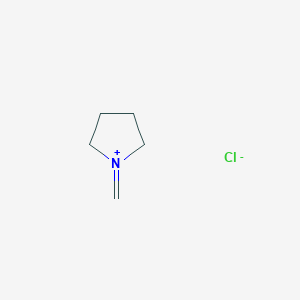
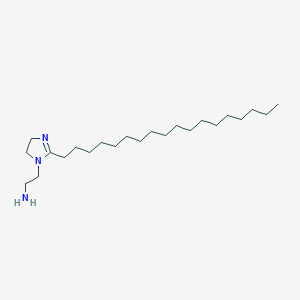
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
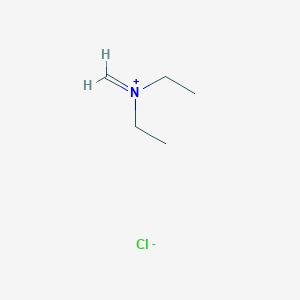
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
